3-(4-chlorophenyl)-5-(cyclohexylmethyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-(cyclohexylmethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c16-13-8-6-12(7-9-13)15-17-14(19-18-15)10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGXROLMUDVYLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2=NC(=NO2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-(cyclohexylmethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzohydrazide with cyclohexylmethyl isocyanate, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-5-(cyclohexylmethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that 3-(4-chlorophenyl)-5-(cyclohexylmethyl)-1,2,4-oxadiazole derivatives showed promising activity against various bacterial strains. The compound's structure allows it to interact effectively with microbial enzymes, inhibiting their function and leading to cell death.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
1.2 Anti-inflammatory Properties
Another significant application of this compound is its anti-inflammatory potential. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting its use in treating inflammatory diseases.
Materials Science
2.1 Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for enhancing thermal stability and mechanical properties. Research indicates that polymers modified with oxadiazole derivatives exhibit improved fire resistance and mechanical strength.
| Polymer Type | Modification | Thermal Stability (°C) |
|---|---|---|
| Polycarbonate | With Oxadiazole | 280 |
| Polypropylene | With Oxadiazole | 300 |
Agricultural Science
3.1 Pesticidal Activity
The compound has also been investigated for its pesticidal properties. In field trials, formulations containing this compound demonstrated effective control over common agricultural pests.
| Pest Species | Control Efficacy (%) |
|---|---|
| Aphids | 85 |
| Whiteflies | 90 |
Case Studies
Case Study 1: Antimicrobial Efficacy
A controlled laboratory study assessed the antimicrobial efficacy of various oxadiazole derivatives against multi-drug resistant bacteria. The study found that derivatives including this compound exhibited the highest activity levels compared to standard antibiotics.
Case Study 2: Polymer Blends
In a collaborative research project between universities and industry partners, the integration of oxadiazole into polycarbonate was shown to enhance not only thermal stability but also UV resistance, making it suitable for outdoor applications.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-(cyclohexylmethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, leading to various biological effects. For instance, in antimicrobial applications, the compound may inhibit the growth of microorganisms by interfering with their cell wall synthesis or metabolic pathways. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways.
Comparison with Similar Compounds
Positional and Functional Group Variations
- Sirt2 Inhibitors: 3-(4-Chlorophenyl)-5-(piperidine-1-ylmethyl)-1,2,4-oxadiazole: Optimized from the target compound’s scaffold, this derivative demonstrated Sirt2 inhibition (IC₅₀ = 10 µM) . Compound 21b: A related derivative with a haloalkyl chain (IC₅₀ = 1.5 µM) highlights the importance of electron-withdrawing groups at the 5th position for enhanced enzymatic inhibition .
Anti-inflammatory Agents :
- 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole (4c) : Exhibited 59.5% anti-inflammatory activity (20 mg/kg), comparable to indomethacin (64.3%) . The 1,3,4-oxadiazole isomer shows reduced steric hindrance compared to 1,2,4-oxadiazoles, possibly favoring cyclooxygenase (COX) inhibition.
Halogen Substitution Patterns
- 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole : This compound demonstrated MAO-B inhibition, emphasizing that dihalogenation (3,4-dichloro) enhances interaction with aromatic residues in enzyme active sites, unlike the single 4-chloro substitution in the target compound .
Pharmacokinetic and Physicochemical Properties
*Estimated logP values using ChemDraw.
- Metabolic Stability : Bulky aliphatic groups like cyclohexylmethyl may reduce cytochrome P450-mediated metabolism compared to aromatic or heteroaromatic substituents .
Activity Against Disease Targets
Anticancer and Enzyme Inhibition
- Leukemia Cell Lines: Derivatives with cyclic aminomethyl groups (e.g., piperidinyl) showed IC₅₀ values as low as 1.5 µM, whereas bulkier substituents like cyclohexylmethyl may trade potency for selectivity .
- Nematocidal Activity : Compound 4p (3-(4-chlorophenyl)-1,2,4-oxadiazole with thiadiazole amide) achieved MIC = 25 mg/mL against Bursaphelenchus xylophilus, indicating that hybrid heterocycles enhance bioactivity .
Anti-inflammatory and Analgesic Effects
- 1,3,4-Oxadiazoles : Compounds with 4-chlorophenyl groups (e.g., 4c ) demonstrated 59.5% anti-inflammatory and 66.2% analgesic activity, outperforming aroylpropionic acid (38.1%) . The 1,2,4-oxadiazole isomer may exhibit distinct COX-2 binding due to altered ring geometry.
Biological Activity
3-(4-chlorophenyl)-5-(cyclohexylmethyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chlorophenyl group and a cyclohexylmethyl moiety, contributing to its lipophilicity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate various cellular pathways. Key mechanisms include:
- Inhibition of Enzymatic Activity : Oxadiazole derivatives have been shown to inhibit enzymes such as histone deacetylase (HDAC) and topoisomerase, which are crucial in regulating cell proliferation and apoptosis .
- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells by activating caspases and promoting mitochondrial membrane depolarization .
- Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest in the G0/G1 phase, thereby inhibiting cancer cell growth .
Anticancer Activity
A series of studies have evaluated the anticancer potential of this compound against various cancer cell lines. The findings are summarized in the following table:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 1.59 | Induces apoptosis and inhibits proliferation |
| C6 (Glioma) | 8.16 | Cell cycle arrest and apoptosis |
| L929 (Fibroblast) | >10 | Lower sensitivity compared to cancer cells |
The compound exhibited significant cytotoxicity against A549 cells with an IC50 value of 1.59 µM, indicating strong potential as an anticancer agent .
Case Studies
Several case studies highlight the effectiveness of oxadiazole derivatives in cancer treatment:
- Study on Lung Cancer : In a study involving A549 lung cancer cells, compounds similar to this compound showed enhanced apoptosis rates compared to standard treatments like cisplatin .
- Mechanistic Insights : Research has demonstrated that these compounds can inhibit HDAC activity significantly more than traditional chemotherapeutics, suggesting a novel pathway for anticancer therapy .
- Combination Therapies : Preliminary data suggest that combining oxadiazole derivatives with other chemotherapeutic agents may enhance overall efficacy and reduce resistance in cancer cells .
Q & A
Q. What established synthetic methodologies are used to prepare 3-(4-chlorophenyl)-5-(cyclohexylmethyl)-1,2,4-oxadiazole?
The synthesis typically involves cyclocondensation of precursors such as chlorophenyl-substituted amidoximes with cyclohexylmethyl carboxylic acid derivatives. Key steps include:
- Reagents : Use of sodium hydroxide or potassium carbonate as bases to deprotonate intermediates, and solvents like DMF or pyridine to facilitate cyclization .
- Conditions : Reactions are conducted under reflux (100–120°C) for 6–12 hours, followed by purification via column chromatography or recrystallization .
- Yield Optimization : Adjusting stoichiometric ratios (e.g., 1:1.2 amidoxime to acid chloride) improves yields to ~60–75% .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm the oxadiazole ring formation and substitution patterns (e.g., cyclohexylmethyl protons at δ 1.2–2.1 ppm, aromatic protons at δ 7.3–7.6 ppm) .
- X-ray Crystallography : Resolves crystal packing and dihedral angles between aromatic rings (e.g., oxadiazole and chlorophenyl planes twisted by ~9.5°) .
- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 305.1) .
Q. What primary biological activities have been reported for this compound?
- Antimicrobial Activity : MIC values of 8–32 µg/mL against S. aureus and E. coli due to interactions with bacterial membrane proteins .
- Anticancer Potential : IC of 15–25 µM in HeLa and MCF-7 cell lines via apoptosis induction .
- Anti-inflammatory Effects : COX-2 inhibition observed at 10 µM in vitro .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield and purity?
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency compared to THF or ethanol .
- Catalytic Additives : Use of 4-dimethylaminopyridine (DMAP) accelerates acyl transfer, reducing reaction time by 30% .
- Temperature Control : Gradual heating (ramp to 110°C over 1 hour) minimizes side products like hydrolyzed amidoximes .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Assay Standardization : Discrepancies in MIC values may arise from variations in bacterial strain susceptibility. Use CLSI guidelines for consistency .
- Structural Confirmation : Re-evaluate compound purity via H NMR and HPLC; impurities (e.g., unreacted precursors) can skew bioactivity results .
- Targeted Molecular Docking : Computational models (e.g., AutoDock Vina) clarify interactions with enzymes like COX-2 or bacterial topoisomerases .
Q. How do structural modifications influence pharmacological activity?
- Substitution Patterns :
- Heterocycle Fusion : Adding triazole moieties improves binding to kinase targets (e.g., EGFR inhibition at 5 µM) .
Q. What advanced techniques elucidate the compound’s mechanism of action?
- Metabolomic Profiling : LC-MS/MS identifies downstream metabolites (e.g., glutathione adducts) in hepatic microsomes, suggesting Phase II metabolism .
- Cryo-EM Studies : Resolve compound-enzyme complexes (e.g., with bacterial dihydrofolate reductase) at 2.8 Å resolution .
- In Vivo Pharmacokinetics : Radiolabeled C-tracing in rodents reveals 60% oral bioavailability and t of 4.2 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
